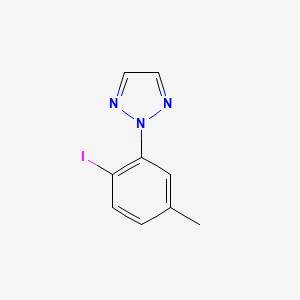
8-Chloro-3,7-dihydropurine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3,7-dihydropurine-6-thione is a heterocyclic compound with the molecular formula C5H3ClN4S It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,7-dihydropurine-6-thione typically involves the chlorination of 3,7-dihydropurine-6-thione. One common method includes the reaction of 6-mercaptopurine with thionyl chloride, resulting in the chlorinated product . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.
Major Products: The major products of these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring .
Wissenschaftliche Forschungsanwendungen
8-Chloro-3,7-dihydropurine-6-thione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Chloro-3,7-dihydropurine-6-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular processes . The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Mercaptopurine: A well-known purine derivative used in chemotherapy.
8-Chloro-1,3,7-trimethylxanthine: Another chlorinated purine derivative with different pharmacological properties.
Uniqueness: 8-Chloro-3,7-dihydropurine-6-thione is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
6974-66-9 |
|---|---|
Molekularformel |
C5H3ClN4S |
Molekulargewicht |
186.62 g/mol |
IUPAC-Name |
8-chloro-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H3ClN4S/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) |
InChI-Schlüssel |
PXZFLNSGCZAEDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=S)C2=C(N1)N=C(N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)

![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)









![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)
